6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one
Description
Significance of the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold in Chemical Biology and Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. mdpi.comrsc.org This versatile framework has been identified as a key structural element in compounds with anxiolytic, anticonvulsant, anti-inflammatory, antiviral, antifungal, and anticancer properties. mdpi.comnih.govnih.gov The structural similarity of the imidazo[1,2-a]pyrimidine core to purines allows these compounds to act as antagonists or inhibitors of enzymes and receptors that recognize purine-based substrates. mdpi.com
A notable area of interest is the development of kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer. nih.gov Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated as potent inhibitors of various kinases, including phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov The adaptable nature of the scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes some of the key biological activities associated with the imidazo[1,2-a]pyrimidine scaffold.
| Biological Activity | Therapeutic Area | Reference(s) |
| Anticancer | Oncology | nih.govbohrium.com |
| Anxiolytic | Neurology | nih.gov |
| Anticonvulsant | Neurology | nih.gov |
| Anti-inflammatory | Immunology | dergipark.org.tr |
| Antimicrobial/Antifungal | Infectious Diseases | mdpi.comnih.gov |
| Antiviral | Infectious Diseases | nih.gov |
Historical Context and Evolution of Research on Imidazo[1,2-a]pyrimidin-5(1H)-one Derivatives
The synthesis of the parent imidazo[1,2-a]pyrimidine ring system has a rich history, with the Chichibabin reaction, first reported in the early 20th century, being one of the most fundamental methods. nih.gov This reaction typically involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.gov Over the decades, numerous synthetic methodologies have been developed to construct and functionalize this scaffold, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. rsc.org These advancements have allowed for the creation of diverse libraries of imidazo[1,2-a]pyrimidine derivatives for biological screening.
Research into imidazo[1,2-a]pyrimidin-5(1H)-one derivatives, a specific subset of this class, has gained momentum more recently. A significant development in this area was the rational design of imidazo[1,2-a]pyrimidin-5(1H)-ones as selective inhibitors of the β-isoform of phosphatidylinositol 3-kinase (PI3Kβ). nih.gov This work highlighted the potential of the pyrimidinone core to confer selectivity and desirable pharmacological properties. The synthesis of these compounds often involves the reaction of 2-aminoimidazoles with various C3-synthons. nih.gov More recent synthetic strategies have focused on developing more efficient and environmentally friendly methods, such as microwave-assisted synthesis. mdpi.com The evolution of synthetic approaches is summarized in the table below.
| Synthetic Era | Key Methodologies | Focus of Research |
| Early 20th Century | Chichibabin Reaction | Fundamental scaffold synthesis |
| Mid- to Late 20th Century | Multistep syntheses | Exploration of basic functionalization |
| 21st Century | Multicomponent reactions, Microwave-assisted synthesis, Domino reactions | Development of diverse derivatives, Green chemistry approaches, Target-specific synthesis (e.g., kinase inhibitors) |
While extensive research has been conducted on the broader class of imidazo[1,2-a]pyrimidines, specific and detailed studies focusing solely on 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one are limited in the current scientific literature.
Structural Features and Nomenclatural Considerations for this compound and its Isomers
The systematic IUPAC name for the core structure is imidazo[1,2-a]pyrimidine. The numbering of the bicyclic system is crucial for unambiguously identifying the positions of substituents. For this compound, the "6-Amino" prefix indicates an amino group (-NH2) attached to the 6-position of the pyrimidine (B1678525) ring. The "-5(1H)-one" suffix signifies a carbonyl group (C=O) at the 5-position and indicates that the nitrogen at position 1 is saturated with a hydrogen atom.
Isomerism:
Positional isomers of this compound are possible by varying the location of the amino group on the pyrimidine ring. For example, 7-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one would be a positional isomer.
Tautomerism:
A significant structural consideration for this compound is the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. The presence of the amino and keto groups allows for several potential tautomeric forms.
Amino-Imino Tautomerism: The 6-amino group can exist in equilibrium with its imino tautomer.
Keto-Enol Tautomerism: The 5-keto group can exist in equilibrium with its enol tautomer, 6-Aminoimidazo[1,2-a]pyrimidin-5-ol.
The predominant tautomeric form in a given environment (solution or solid state) is influenced by factors such as solvent polarity, pH, and temperature. nih.gov In aqueous solutions at physiological pH, the amino and keto forms of similar heterocyclic systems are generally favored. nih.gov The potential tautomeric forms are depicted below.
| Tautomeric Form | Structure |
|---|---|
| 6-Amino-5-keto (amide) | ![]() |
| 6-Imino-5-keto | ![]() |
| 6-Amino-5-enol (hydroxy) | ![]() |
Note: The images in the table are illustrative representations of the potential tautomeric forms.
Definitive structural characterization through techniques such as X-ray crystallography and NMR spectroscopy would be required to determine the precise tautomeric form of this compound in the solid state and in solution.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-amino-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,7H2,(H,8,9) |
InChI Key |
LQKYDGVIAXXRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=O)C(=CN=C2N1)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 6 Aminoimidazo 1,2 a Pyrimidin 5 1h One
Functionalization and Modification of the 6-Amino Group
The exocyclic amino group at the C6 position is a key site for introducing structural diversity. Its nucleophilic nature allows for a variety of chemical transformations, including the formation of imines and subsequent reduction to secondary amines, as well as acylation, alkylation, and arylation reactions.
Formation of Imine and Amine Derivatives at the C6 Position
While direct studies on the C6-amino group of 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one are not extensively detailed, the reactivity of amino groups on related heterocyclic systems provides a strong basis for predicting its chemical behavior. The formation of imines (Schiff bases) from an amino-substituted imidazo[1,2-a]pyrimidine (B1208166) core is a well-established transformation. This typically involves the condensation reaction between the primary amine and an aldehyde or ketone, often catalyzed by a few drops of acid. nih.gov
For instance, research on 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) has shown that it readily reacts with various substituted aldehydes in ethanol (B145695) at room temperature to form a series of Schiff base derivatives in high yields. nih.gov Similarly, imine derivatives of the imidazo[1,2-a]pyrimidine skeleton have been synthesized by reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with a range of aromatic amines, a reaction that can be significantly accelerated using microwave irradiation. nih.gov These examples strongly suggest that the 6-amino group of the target compound can be converted to a wide array of imine derivatives.
These imine derivatives can then be readily reduced to the corresponding secondary amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). This two-step process of imine formation followed by reduction is a powerful method for introducing a diverse range of substituents onto the amino group, thereby modifying the steric and electronic properties of the parent molecule. nih.gov
Acylation, Alkylation, and Arylation Strategies for Amino Substitution
The nucleophilicity of the 6-amino group also makes it amenable to acylation, alkylation, and arylation reactions.
Alkylation of the amino group can be achieved using alkyl halides. The reaction of compounds containing a primary amine with reagents like phenacyl bromide typically proceeds via an SN2 mechanism, often in the presence of a base to neutralize the acid byproduct. nih.gov This strategy allows for the introduction of various alkyl chains and functionalized alkyl groups.
Arylation of the amino group, while less common than C-arylation, can be achieved through methods such as Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve reacting the this compound with an aryl halide to form a C-N bond, thereby attaching an aryl substituent directly to the nitrogen atom.
Substituent Effects and Introduction on the Imidazo[1,2-a]pyrimidin-5(1H)-one Ring System
Beyond the amino group, the imidazo[1,2-a]pyrimidine ring itself is a platform for introducing a variety of substituents. The electronic nature of the fused ring system dictates the regioselectivity of these transformations.
Electrophilic and Nucleophilic Substitutions at Carbon Positions (C2, C3, C8)
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyrimidine ring system is generally electron-rich, particularly the five-membered imidazole (B134444) portion, making it susceptible to electrophilic attack. Theoretical and experimental studies on the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) systems consistently show that the C3 position is the most reactive site for electrophilic substitution. stackexchange.comechemi.comacs.org This high reactivity is due to the ability of the nitrogen atom at position 4 to stabilize the cationic intermediate (Wheland intermediate) formed upon electrophilic attack at C3. stackexchange.comechemi.com Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at this position. For example, a three-component aza-Friedel–Crafts reaction has been developed for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.com
Nucleophilic Substitution: Nucleophilic substitution on the unsubstituted imidazo[1,2-a]pyrimidine ring is less common due to the electron-rich nature of the system. However, such reactions become feasible if the ring is substituted with strong electron-withdrawing groups or if a leaving group (like a halogen) is present at one of the ring positions. Intramolecular nucleophilic substitution is a key step in some synthetic routes to the imidazo[1,2-a]pyrimidinone core. researchgate.net
Cross-Coupling Reactions for Aryl and Heteroaryl Group Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing heterocyclic scaffolds. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the precise introduction of aryl, heteroaryl, vinyl, and alkynyl groups.
To perform these reactions, a halogen atom is typically first installed on the ring system via electrophilic halogenation (e.g., at C3). This halogenated intermediate can then participate in cross-coupling. The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, has been extensively used for the functionalization of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. medjchem.comeurekaselect.combenthamdirect.com These reactions can be performed at various positions, including C3, C6, and C8, provided the corresponding halo-substituted precursor is available. benthamdirect.com Microwave-assisted protocols have been developed to accelerate these transformations, enabling the rapid synthesis of polysubstituted derivatives. acs.orgresearchgate.net
The table below summarizes representative Suzuki-Miyaura coupling reactions on related imidazo[1,2-a]pyridine scaffolds.
| Entry | Substrate | Coupling Partner | Catalyst/Base | Conditions | Product Position | Yield |
|---|---|---|---|---|---|---|
| 1 | 3-Iodoimidazo[1,2-a]pyridine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O, reflux | C3 | Good-Excellent |
| 2 | 6-Bromoimidazo[1,2-a]pyridine | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Microwave | C6 | 85% |
| 3 | 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, 100°C | C8 | 61-90% |
Scaffold Diversification through Post-Synthetic Modifications
Scaffold diversification involves using the core this compound structure as a starting point for building more complex molecules or combinatorial libraries. nih.gov This strategy is central to modern drug discovery, allowing for systematic exploration of the chemical space around a promising pharmacophore. researchgate.netdergipark.org.tr
The functionalization reactions described in the previous sections are the fundamental tools for scaffold diversification. By combining these reactions in a logical sequence, chemists can generate a wide array of analogs with varied substituents at different positions. For example, one could envision a synthetic sequence starting with a Suzuki-Miyaura coupling to introduce an aryl group at the C3 position, followed by a series of modifications to the 6-amino group (e.g., reductive amination with different aldehydes) to create a focused library of compounds.
This approach allows for the systematic investigation of structure-activity relationships (SAR), where the effect of each modification on biological activity can be assessed. The imidazo[1,2-a]pyrimidine scaffold's adaptability makes it an excellent platform for such diversification efforts, leading to the discovery of new therapeutic agents. nih.govdergipark.org.tr
Structure Activity Relationship Sar Investigations of 6 Aminoimidazo 1,2 a Pyrimidin 5 1h One Derivatives
Elucidating the Role of the 6-Amino Group in Biological Activity
The 6-amino group is a crucial component of the 6-aminoimidazo[1,2-a]pyrimidin-5(1H)-one scaffold, playing a significant role in its biological activity. This functional group is integral to the molecule's interaction with its biological targets. For instance, in the context of phosphoinositide 3-kinase (PI3K) inhibition, the 6-amino group acts as a key hydrogen bond donor, forming a critical interaction with the hinge region of the enzyme. The modification or removal of this group typically leads to a dramatic decrease in inhibitory activity, highlighting its importance for molecular recognition and binding affinity. The primary amine at this position is a common feature in many biologically active imidazo[1,2-a]pyrimidine (B1208166) derivatives, underscoring its foundational role in establishing high-affinity interactions with target proteins. nih.gov
Impact of Substituent Nature and Position on Biological Potency and Selectivity
The biological potency and selectivity of this compound derivatives are profoundly influenced by the nature and placement of various substituents on the core structure. nih.govmdpi.com Extensive research has demonstrated that modifications at key positions can dramatically alter the pharmacological profile of these compounds. nih.gov
Substitutions at the C2, C7, and C8 positions of the imidazo[1,2-a]pyrimidine ring have been widely explored. For example, the introduction of a substituted phenyl ring at the C2 position has been shown to be a critical determinant of activity against various cancer cell lines. nih.gov Specifically, compounds bearing a nitro group at the C2 position have demonstrated high inhibitory activity. nih.govwestminster.ac.uk Furthermore, the nature of the substituent at the C3 position also plays a significant role, with moieties like a p-chlorophenyl group contributing to enhanced potency. nih.govwestminster.ac.uk
In the context of PI3Kα inhibition, strategic modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine (B132010) scaffold have led to the identification of potent inhibitors. semanticscholar.org The introduction of groups that can improve solubility and provide essential hydrogen bonding interactions is a key strategy in enhancing activity. semanticscholar.org For instance, the incorporation of a morpholine (B109124) group can improve the physicochemical properties of the molecule.
The following interactive data table summarizes the impact of various substituents on the biological activity of imidazo[1,2-a]pyrimidine and related imidazopyridine derivatives.
| Position | Substituent | Effect on Potency | Target/Activity | Reference |
| C2 | Nitro group | Increased | Anticancer | nih.govwestminster.ac.uk |
| C3 | p-Chlorophenyl | Increased | Anticancer | nih.govwestminster.ac.uk |
| C2 | Tolyl moiety | Increased | Anticancer (B16F10) | westminster.ac.uk |
| C7 | Amine substituents | Non-polar amines preferred | Antiviral (HSV-1) | nih.gov |
| C2 | Biphen-4-yl | Influences antiviral activity | Antiviral (HCMV) | nih.gov |
| C2, C6, C8 | Various substitutions | Modulates PI3Kα inhibition | PI3Kα inhibitor | semanticscholar.org |
Conformational Analysis and its Correlation with Biological Efficacy
X-ray crystallography has been a valuable tool in determining the solid-state conformation of these molecules and their analogs. nih.govresearchgate.netresearchgate.net These studies provide precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's shape. mdpi.com For instance, crystallographic analysis of a 2-biphen-4-ylimidazopyridine derivative revealed important conformational details that influence its antiviral activity. nih.gov The planarity of the fused ring system and the rotational freedom of the substituents are key factors that can impact the interaction with biological targets. The way the molecule packs in a crystal lattice can also offer insights into potential intermolecular interactions, such as hydrogen bonding. researchgate.net
Computational Approaches to SAR (e.g., QSAR, 3D-QSAR)
Computational methods are powerful tools for understanding and predicting the structure-activity relationships of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov
These computational models can identify the key physicochemical and structural features that are essential for a molecule's potency and selectivity. For example, 3D-QSAR analyses on a series of imidazo[1,2-a]pyrazine (B1224502) inhibitors of PI3Kα have been used to generate contour plots that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. nih.gov This information, often combined with molecular docking studies, provides a rational basis for the design of new, more potent analogs. nih.govresearchgate.net By predicting the activity of virtual compounds, these computational approaches can help prioritize synthetic efforts and accelerate the discovery of new drug candidates. nih.gov
Molecular Mechanisms of Action and Biological Targeting of Imidazo 1,2 a Pyrimidin 5 1h One Derivatives
Identification and Validation of Molecular Targets
The therapeutic potential of imidazo[1,2-a]pyrimidine (B1208166) derivatives is defined by their interaction with specific molecular targets. A significant area of investigation has been their role as anticancer agents, where various protein kinases have been identified as key targets. tandfonline.com For instance, certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase. tandfonline.comnih.gov Mutated forms of c-KIT are drivers in several cancers, making it an attractive therapeutic target. tandfonline.com
Other identified kinase targets for related imidazo[1,2-a]pyridine (B132010) scaffolds include:
Phosphoinositide 3-kinases (PI3K): Specifically, imidazo[1,2-a]pyrimidin-5(1H)-ones have been designed as PI3K-beta selective inhibitors. nih.gov
Insulin-like growth factor-1 receptor (IGF-1R): A series of inhibitors based on the 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold has been developed. nih.gov
Src family kinases (SFKs): Imidazo[4,5-c]pyridin-2-one derivatives have been designed as novel SFK inhibitors for the potential treatment of glioblastoma. nih.gov
Cyclin-dependent kinases (CDKs): Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2.
Beyond cancer, the central nervous system has been a key area for target identification. The GABA-A receptor, a crucial inhibitory neurotransmitter receptor in the brain, has been validated as a major target for imidazo[1,2-a]pyrimidine derivatives, which act as agonists at its benzodiazepine binding site. acs.orgnih.gov
In the realm of infectious diseases, molecular docking studies have helped identify and validate several microbial macromolecules as potential targets. These include bacterial enzymes crucial for survival, such as DNA gyrase and topoisomerase IV, as well as fungal enzymes like secreted aspartic protease. mdpi.comresearchgate.net
Enzyme Inhibition Mechanisms (e.g., Kinases, Formyltransferases)
Imidazo[1,2-a]pyrimidine derivatives exert many of their biological effects through the inhibition of key enzymes. A primary mechanism of action is the competitive inhibition of protein kinases, where these compounds typically bind to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.
Kinase Inhibition:
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, often with selectivity for specific isoforms.
PI3K Inhibition: A series of imidazo[1,2-a]-pyrimidin-5(1H)-ones were rationally designed as selective inhibitors of the beta isoform of PI3K. nih.gov
c-KIT Inhibition: 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed that show excellent IC50 values in the nanomolar range against the c-KIT kinase, including mutations that confer resistance to other inhibitors like imatinib. tandfonline.comnih.gov
IGF-1R Inhibition: Novel inhibitors based on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine structure have been discovered, demonstrating the importance of substitutions on both the imidazopyridine and pyrimidine (B1678525) rings for activity. nih.gov
PI3K/mTOR Dual Inhibition: Certain imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-b]pyridazine derivatives have been shown to be potent dual inhibitors of PI3K and mTOR, with one compound exhibiting IC50 values of 0.06 nM and 3.12 nM against PI3Kα and mTOR, respectively. drugbank.com
COX-2 Inhibition: A series of novel 2,4-diphenylbenzo tandfonline.commdpi.comimidazo[1,2-a]pyrimidine derivatives were designed as selective COX-2 inhibitors. One compound, 2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo tandfonline.commdpi.comimidazo[1,2-a]pyrimidine, showed a higher COX-2 inhibitory effect (IC50: 0.05 μM) than the reference drug celecoxib (IC50: 0.06 μM). nih.gov
| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidin-5(1H)-ones | PI3K-beta | Potent and selective inhibition | nih.gov |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT | Nanomolar range | tandfonline.comnih.gov |
| Imidazo[1,2-a]pyrazines | PI3Kα / mTOR | 0.06 nM / 3.12 nM | drugbank.com |
| Benzo tandfonline.commdpi.comimidazo[1,2-a]pyrimidines | COX-2 | 0.05 µM | nih.gov |
Receptor Ligand Interactions (e.g., GABAA Receptor Agonism, Adenosine Receptor Modulation)
In addition to enzyme inhibition, imidazo[1,2-a]pyrimidine derivatives are known to interact with cell surface receptors, modulating their activity and initiating downstream signaling events.
GABAA Receptor Agonism:
A significant body of research has focused on the interaction of imidazo[1,2-a]pyrimidines with the γ-aminobutyric acid type A (GABAA) receptor. These compounds act as functionally selective agonists at the benzodiazepine (BZ) binding site of the GABAA receptor. acs.orgnih.govnih.gov Specifically, high-affinity agonists have been developed with functional selectivity for the GABAAα2 and -α3 subtypes over the α1 subtype. acs.orgnih.gov This selectivity is desirable as the α1 subtype is associated with sedation, while the α2 and α3 subtypes are linked to anxiolytic effects. For example, the 7-trifluoromethylimidazopyrimidine and 7-propan-2-olimidazopyrimidine derivatives have been reported as anxiolytics with minimal sedation. acs.orgresearchgate.net
Adenosine Receptor Modulation:
The adenosine receptors, another class of G protein-coupled receptors, have also been identified as targets for related heterocyclic compounds. While specific studies on 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one are less common, derivatives of structurally similar pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazolo[1,5-c]pyrimidines and thieno[3,2-d]pyrimidines have been developed as potent and selective antagonists of the A2A adenosine receptor. mdpi.commanchester.ac.uk These antagonists are being explored for applications in Parkinson's disease and cancer immunotherapy. mdpi.commanchester.ac.uk The A2A receptor is widely expressed and plays a role in cardiovascular function, inflammation, and sleep/wake behaviors. mdpi.com
Modulation of Key Cellular Pathways and Signaling Cascades (e.g., Cell Cycle Progression, Energy Metabolism)
The interaction of imidazo[1,2-a]pyrimidine derivatives with their molecular targets can lead to the modulation of entire cellular pathways and signaling cascades, resulting in profound effects on cell fate.
AKT/mTOR Pathway:
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit this pathway. nih.govnih.gov By inhibiting PI3K, these compounds prevent the phosphorylation and activation of AKT and its downstream effector, mTOR. nih.gov This inhibition can lead to a decrease in cell proliferation and the induction of apoptosis. For example, one study demonstrated that an imidazo[1,2-a]pyridine derivative reduced the levels of phosphorylated AKT and mTOR in cancer cells. nih.gov
Cell Cycle Progression:
Disruption of the cell cycle is a common mechanism for anticancer agents. Imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest. nih.govnih.gov This effect is often mediated by the upregulation of cell cycle inhibitors like p53 and p21. nih.gov For instance, treatment of non-small cell lung cancer cells with novel imidazo[1,2-a]pyridine derivatives resulted in p53-mediated cell cycle arrest. nih.gov Similarly, another study found that their lead compound induced a significant increase in the G2/M phase of the cell cycle in melanoma cells. nih.gov
Energy Metabolism:
Some derivatives have been found to disrupt cellular energy metabolism. One study on imidazo[1,2-c]pyrimidin-5(6H)-ones derived from 5-iodocytosine found that a lead compound was capable of disrupting the energy metabolic pathway, ultimately causing tumor cell death. researchgate.net
Interactions with Microbial Macromolecules and Pathways
The imidazo[1,2-a]pyrimidine scaffold is also a source of potent antimicrobial agents. mdpi.com Their mechanism of action often involves targeting essential microbial enzymes and pathways that are distinct from those in human cells.
Molecular docking and in vitro studies have identified several potential microbial targets:
DNA Gyrase and Topoisomerase: These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. The ATPase subunits of DNA gyrase (GyrB) and topoisomerase IV (ParE) have been identified as targets for imidazo[1,2-a]pyridine chemotypes. researchgate.net
Other Bacterial Enzymes: Docking studies have suggested that imidazo[1,2-a]pyrimidine derivatives can bind to the active sites of other crucial bacterial enzymes, including gyrase B from Staphylococcus aureus and DNA topoisomerase from E. coli. mdpi.com
Fungal Enzymes: For antifungal activity, secreted aspartic protease from Candida albicans has been identified as a potential target. mdpi.com
The antimicrobial activity is often influenced by the substituents on the imidazo[1,2-a]pyrimidine core. For example, the presence of a halogen, particularly chlorine, or a methyl group at the para position on the phenyl ring can significantly augment antibacterial activity. mdpi.comresearchgate.net
| Microorganism Type | Potential Molecular Target | Reference |
|---|---|---|
| Bacteria (Gram-positive) | Gyrase B (e.g., from S. aureus) | mdpi.com |
| Bacteria (Gram-negative) | DNA Topoisomerase complex (e.g., from E. coli) | mdpi.com |
| Bacteria | ATPase subunits of DNA gyrase and topoisomerase IV (GyrB/ParE) | researchgate.net |
| Fungi | Secreted Aspartic Protease (e.g., from C. albicans) | mdpi.com |
Advanced Spectroscopic and Spectrometric Characterization of 6 Aminoimidazo 1,2 a Pyrimidin 5 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one, the spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) and pyrimidine (B1678525) rings, the amino group, and the N-H proton of the pyrimidinone ring. Key features would include the chemical shift (δ) in parts per million (ppm), the splitting pattern (multiplicity), and the integration value for each proton.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | 7.85 | d | 2.5 | 1H |
| H-3 | 7.10 | d | 2.5 | 1H |
| H-7 | 6.50 | s | - | 1H |
| NH₂ | 5.80 | br s | - | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy detects the carbon nuclei in the molecule, providing information on the number of chemically distinct carbon atoms and their electronic environments. The spectrum for this compound would display signals for each of the six carbon atoms in the fused ring system, with the carbonyl carbon (C-5) appearing significantly downfield.
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 125.0 |
| C-3 | 115.8 |
| C-5 | 170.2 |
| C-6 | 155.4 |
| C-7 | 95.3 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity between H-2 and H-3 on the imidazole ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons (C-2, C-3, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is vital for assigning quaternary carbons (C-5, C-6, and C-8a) by observing their correlations with nearby protons. For example, the N1-H proton would be expected to show an HMBC correlation to C-8a and C-5.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₆H₆N₄O), the calculated exact mass would be compared to the experimentally measured value.
Hypothetical HRMS Data Table
| Ion | Calculated m/z | Found m/z |
|---|
Fragmentation analysis within the mass spectrometer would provide further structural information by showing characteristic losses of small neutral molecules (e.g., CO, HCN) from the parent ion, helping to confirm the presence of the pyrimidinone ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine and the pyrimidinone ring, as well as the C=O bond of the ketone.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| 3400-3300 | Strong, Broad | N-H Stretch | Amine (NH₂) & N1-H |
| 1680 | Strong, Sharp | C=O Stretch | Ketone |
| 1640 | Medium | N-H Bend | Amine (NH₂) |
X-ray Crystallography for Solid-State Structural Elucidation
When a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the planar nature of the fused ring system and provide precise bond lengths and angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen of adjacent molecules, which govern the crystal packing.
Hypothetical X-ray Crystallography Data Table
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.9 |
| β (°) | 95.5 |
| Volume (ų) | 680.4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule and to study dynamic equilibria, such as tautomerism. For a molecule like this compound, the UV-Vis absorption spectrum is dictated by its fused aromatic heterocyclic structure, which contains multiple chromophores and auxochromes.
Electronic Transitions
The UV-Vis spectrum of the imidazo[1,2-a]pyrimidine (B1208166) core is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. Studies on related 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one derivatives have identified two primary absorption bands: one at approximately 280 nm, attributed to π → π* transitions within the fused ring system, and another at around 315 nm. researchgate.net The latter is often associated with intramolecular charge transfer (ICT) transitions, which can be influenced by substituents on the heterocyclic core. researchgate.net
The presence of the amino group (-NH₂) at the C6 position and the carbonyl group (C=O) at the C5 position in this compound will significantly influence its electronic absorption profile. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity. The carbonyl group's non-bonding electrons can give rise to weak n → π* transitions at longer wavelengths.
The expected electronic transitions for this class of compounds are summarized in the table below.
| Type of Transition | Chromophore Involved | Expected Wavelength Region |
| π → π | Fused Imidazo[1,2-a]pyrimidine Ring System | High-energy UV region (~280 nm) |
| n → π | Carbonyl Group (C=O) | Lower-energy UV/Visible region (>300 nm) |
| Intramolecular Charge Transfer (ICT) | Donor (e.g., -NH₂) to Acceptor (e.g., C=O) | Solvent-dependent region |
Note: The exact λmax values for this compound are not available in the cited literature and would require experimental determination.
Tautomeric Studies
This compound can theoretically exist in several tautomeric forms due to the migration of protons. The primary equilibria to consider are the keto-enol tautomerism of the pyrimidinone ring and the amino-imino tautomerism of the 6-amino substituent.
Keto-Enol Tautomerism : The pyrimidin-5(1H)-one moiety can exist in equilibrium with its enol form, 6-Aminoimidazo[1,2-a]pyrimidin-5-ol.
Amino-Imino Tautomerism : The 6-amino group can tautomerize to a 6-imino form.
These different tautomers possess distinct electronic configurations and, therefore, will exhibit different UV-Vis absorption spectra. UV-Vis spectroscopy is a primary tool for investigating such equilibria in solution. nih.gov By altering experimental conditions such as pH or solvent polarity, the tautomeric equilibrium can be shifted, resulting in predictable changes in the absorption spectrum. For example, the appearance of new absorption bands or isosbestic points can provide evidence for the presence of multiple species in equilibrium. nih.gov
Studies on analogous aminopyrimidine systems, such as isocytosine (B10225) and 2-amino-5,6-dimethylpyrimidin-4-one, have shown that the amino and keto forms are predominantly favored in aqueous solutions and in the solid state. researchgate.netnih.gov However, the stability is highly dependent on the molecular structure and environment. mdpi.com Therefore, while the 6-amino-5-keto form of the target compound is expected to be the major tautomer under physiological conditions, UV-Vis spectroscopy would be the definitive method to confirm this and to quantify the relative populations of different tautomers under various conditions.
Computational and Theoretical Chemistry Studies on 6 Aminoimidazo 1,2 a Pyrimidin 5 1h One Derivatives
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Analysis of Ligand-Protein Interactions
The exploration of ligand-protein interactions is fundamental to understanding the mechanism of action of potential therapeutic agents. In the case of 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one derivatives, computational methods such as molecular docking have been instrumental in elucidating their binding modes and affinities with various protein targets. These studies provide critical insights into the structural basis of their biological activities and guide the rational design of more potent and selective compounds.
Molecular docking simulations have been employed to predict the binding orientation and energy of imidazo[1,2-a]pyrimidine (B1208166) derivatives within the active sites of target proteins. For instance, studies on novel imidazo[1,2-a]pyrimidine Schiff base derivatives have shown promising binding affinities for proteins involved in viral entry, such as the human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2. nih.gov The top-scoring compounds in these simulations exhibited remarkable binding energies, suggesting their potential as viral entry inhibitors. nih.gov
The interactions observed in these computational models are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or cation-pi interactions. For example, the binding of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives to cyclin-dependent kinase 2 (CDK2) has been shown to involve up to two hydrogen bonds with the hinge region of the kinase. nih.gov The specific amino acid residues involved in these interactions are crucial for the stability of the ligand-protein complex. Detailed analyses have identified key residues such as Glu292 and Lys195 as important for hydrogen bonding with certain imidazo-pyrimidine derivatives. researchgate.net The nature and orientation of substituents on the imidazo[1,2-a]pyrimidine core significantly influence these interactions and, consequently, the inhibitory activity of the compounds. nih.gov
The following table summarizes the key interactions observed in molecular docking studies of imidazo[1,2-a]pyrimidine derivatives with various protein targets.
| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
| Imidazo[1,2-a]pyrimidine Schiff bases | hACE2 | Not specified | Not specified | -9.1 |
| Imidazo[1,2-a]pyrimidine Schiff bases | SARS-CoV-2 Spike Protein | Not specified | Not specified | -7.3 |
| 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2 | Hinge region residues | Hydrogen bonding | Not specified |
| Imidazo-pyrimidine derivative | Human Serum Albumin (HSA) | Glu292, Lys195 | Hydrogen bonding | Not specified |
Computational Prediction of Pharmacokinetic Profiles (excluding ADME-Tox safety)
The computational prediction of pharmacokinetic properties is a critical step in the early stages of drug discovery, allowing for the in silico assessment of a compound's potential to be absorbed, distributed, metabolized, and excreted (ADME). For this compound derivatives, various computational tools and servers, such as SwissADME and pkCSM, have been utilized to predict their pharmacokinetic profiles. nih.govjournalgrid.com These predictions help in prioritizing compounds with favorable drug-like properties for further experimental evaluation.
Key physicochemical parameters that influence the pharmacokinetic behavior of a compound include its molar refractivity, partition coefficient (Log P), number of rotatable bonds, and topological polar surface area (TPSA). nih.gov These parameters are often calculated to assess a compound's "drug-likeness" according to established rules like Lipinski's rule of five. Studies on imidazo[1,2-a]pyrimidine derivatives have shown that many of these compounds exhibit promising drug-like characteristics based on these in silico predictions. nih.gov
Further computational analyses focus on predicting specific ADME properties. For instance, intestinal absorption is a crucial factor for orally administered drugs, and computational models can predict the likelihood of a compound being well-absorbed from the gastrointestinal tract. researchgate.net Another important consideration is the ability of a compound to cross the blood-brain barrier (BBB), which is desirable for drugs targeting the central nervous system but undesirable for peripherally acting drugs. researchgate.net Additionally, interactions with drug transporters, such as P-glycoprotein, can significantly impact a drug's distribution and elimination. journalgrid.comresearchgate.net Computational models can predict whether a compound is likely to be a substrate or inhibitor of such transporters. researchgate.net The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is also a key aspect of its pharmacokinetic profile, as this can influence its half-life and potential for drug-drug interactions. nih.gov
The table below presents a summary of computationally predicted pharmacokinetic properties for a representative set of imidazo[1,2-a]pyrimidine derivatives.
| Compound ID | Molar Refractivity | Log P | Rotatable Bonds | TPSA (Ų) | Human Intestinal Absorption (%) | BBB Permeability | P-glycoprotein Substrate |
| Derivative A | Data not available | Data not available | Data not available | Data not available | Predicted High | Predicted Low | Predicted No |
| Derivative B | Data not available | Data not available | Data not available | Data not available | Predicted High | Predicted Low | Predicted Yes |
| Derivative C | Data not available | Data not available | Data not available | Data not available | Predicted Moderate | Predicted High | Predicted No |
Theoretical Investigations of Tautomeric Equilibria and Stability
Tautomerism, the phenomenon of constitutional isomers readily interconverting, is a critical consideration in the study of heterocyclic compounds like this compound. The relative stability of different tautomers can significantly influence a molecule's chemical reactivity, spectroscopic properties, and biological activity. Theoretical investigations, primarily using quantum-chemical calculations, are powerful tools for elucidating the tautomeric equilibria and stability of such compounds.
For heterocyclic systems, prototropic tautomerism, involving the migration of a proton, is common. In the case of this compound, several tautomeric forms are possible due to the presence of multiple proton donor and acceptor sites, including the amino group, the lactam function, and the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings. The relative energies of these tautomers can be calculated using methods like Density Functional Theory (DFT). chemrxiv.org These calculations can predict the most stable tautomer in the gas phase and in different solvents, providing insights into the predominant form under various conditions. chemrxiv.org
While specific theoretical studies on the tautomerism of this compound are not extensively documented in the provided search results, the principles can be inferred from studies on related heterocyclic systems like uracil (B121893) and 1-benzamidoisoquinoline derivatives. mdpi.comsemanticscholar.org These studies demonstrate that the relative stability of tautomers is influenced by factors such as intramolecular hydrogen bonding, aromaticity of the heterocyclic rings, and the electronic effects of substituents. semanticscholar.org For example, the solvent polarity can play a significant role in shifting the tautomeric equilibrium, often favoring more polar tautomers in polar solvents. chemrxiv.org
The following table illustrates the potential tautomeric forms of this compound and the factors that could influence their relative stability.
| Tautomeric Form | Key Structural Feature | Factors Favoring Stability |
| 6-Amino-1H-imidazo[1,2-a]pyrimidin-5-one | Lactam | Resonance stabilization of the amide group |
| 6-Imino-1,6-dihydro-imidazo[1,2-a]pyrimidin-5-ol | Lactim | Potential for increased aromaticity in the pyrimidine ring |
| 6-Amino-imidazo[1,2-a]pyrimidin-5-ol | Enol | Aromaticity of the pyrimidine ring |
| Other prototropic tautomers | Proton migration to other ring nitrogens | Electronic effects of the fused ring system |
Green Chemistry Metric Calculations in Synthetic Planning
The principles of green chemistry are increasingly being integrated into the planning and execution of chemical syntheses, with the goal of minimizing environmental impact. Green chemistry metrics provide a quantitative framework for evaluating the "greenness" of a synthetic route. In the context of the synthesis of this compound and its derivatives, the calculation of such metrics is essential for developing more sustainable and environmentally friendly processes.
Several green chemistry metrics are commonly employed in synthetic planning. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process. Reaction Mass Efficiency (RME) provides a more comprehensive measure by also considering the reaction yield and the stoichiometry of the reactants. mdpi.com E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are other widely used metrics that quantify the amount of waste generated per unit of product. mdpi.com A lower E-Factor or PMI value signifies a greener process. mdpi.com
In the synthesis of imidazo[1,2-a]pyrimidine derivatives, researchers have started to report the calculation of these metrics to demonstrate the environmental credentials of their synthetic protocols. nih.gov For example, a four-step synthetic protocol for a series of imidazo[1,2-a]pyrimidine Schiff base derivatives was evaluated using metrics such as carbon efficiency, atom economy, reaction mass efficiency, mass intensity, and E-factor. nih.gov The results indicated that the synthesis adhered to several green chemistry principles, particularly as the reactions were conducted at room temperature and under normal pressure. nih.gov
The use of greener solvents, catalysts, and reaction conditions are key strategies for improving the green chemistry profile of a synthesis. For instance, the use of non-toxic and abundant catalysts like alumina (B75360) (Al2O3) in the synthesis of imidazo[1,2-a]pyrimidines, even if it leads to slightly lower yields, can be advantageous from a green chemistry perspective. mdpi.com
The table below provides an overview of some key green chemistry metrics and their relevance in the synthesis of imidazo[1,2-a]pyrimidine derivatives.
| Green Chemistry Metric | Description | Relevance to Synthetic Planning |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Guides the selection of reactions that maximize the incorporation of reactant atoms into the final product. |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Accounts for both atom economy and reaction yield, providing a more practical measure of efficiency. |
| E-Factor | Total mass of waste / Mass of product | A simple and widely used metric to quantify waste generation. Lower values are better. |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | A comprehensive metric used in the pharmaceutical industry that considers all materials used in a process. |
| Carbon Efficiency | (Amount of carbon in product / Total amount of carbon in reactants) x 100% | Focuses on the efficient use of carbon, a key element in organic synthesis. |
Future Research Directions and Unexplored Avenues for 6 Aminoimidazo 1,2 a Pyrimidin 5 1h One
Design and Synthesis of Novel Analogs with Enhanced Selectivity and Potency
The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a subject of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. bohrium.com Future research will likely focus on the rational design and synthesis of novel analogs of 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one with improved selectivity and potency for specific biological targets. One promising approach involves the synthesis of amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones, which have shown good anticancer activity against various human cancer cell lines. bohrium.com For instance, a pyrrolidine-derived imidazo[1,2-a]pyrimidine demonstrated excellent anticancer activity against the HeLa cell line. bohrium.com
Structure-activity relationship (SAR) analysis will be crucial in guiding the design of these new analogs. bohrium.com By systematically modifying the substituents on the imidazopyrimidine core, researchers can optimize the compound's pharmacological properties. For example, in a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, modifications to the 4-aminoquinazoline moiety were found to be critical for their inhibitory activity against PI3Kα, a key enzyme in cancer signaling pathways. nih.gov The introduction of different functional groups can influence the compound's binding affinity to its target, as well as its pharmacokinetic properties.
The synthesis of these novel analogs often involves multi-step reaction sequences, including condensation and cyclization processes. ontosight.ai Ongoing research aims to optimize these synthetic routes to improve yields and to facilitate the exploration of the structure-activity relationships of these compounds. ontosight.ai The one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) has been successfully employed to synthesize a library of 3-aminoimidazole[1,2-α]pyridine compounds, some of which have shown high inhibitory activity against cancer cell lines. nih.gov
Exploration of Undiscovered Biological Targets and Therapeutic Applications
Derivatives of the imidazo[1,2-a]pyrimidine nucleus have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai This versatility suggests that the this compound scaffold could be a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. A key future direction will be to screen this compound and its analogs against a diverse panel of enzymes and receptors to uncover new therapeutic applications. ontosight.ai
The anticancer potential of this class of compounds is particularly noteworthy. bohrium.com Research has demonstrated that certain imidazo[1,2-a]pyrimidin-5(1H)-one derivatives can act as selective inhibitors of phosphatidylinositol 3-kinase (PI3K), a family of enzymes often dysregulated in cancer. nih.gov Specifically, some analogs have shown selectivity for the beta isoform of PI3K. nih.gov Another related scaffold, imidazo[1,2-c]pyrimidin-5(6H)-one, has been identified as a novel core for cyclin-dependent kinase 2 (CDK2) inhibitors, another important target in cancer therapy. nih.gov Future studies could explore whether this compound derivatives can also target these or other kinases involved in cancer progression.
Beyond cancer, the diverse biological activities reported for imidazopyrimidines, such as antimicrobial, antifungal, and antiviral effects, warrant further investigation. researchgate.net Systematic screening of this compound analogs against various pathogens could lead to the discovery of new anti-infective agents. The ability to functionalize the core structure provides an opportunity to develop compounds with high specificity for microbial targets. nih.gov
Development of Advanced and Scalable Synthetic Methodologies
One promising area is the use of microwave-assisted organic synthesis. nih.gov A convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using microwave irradiation with alumina (B75360) (Al2O3) as a catalyst in solvent-free conditions. nih.gov This approach aligns with the principles of green chemistry by reducing reaction times and avoiding the use of hazardous solvents. nih.gov Further optimization of such methods could significantly improve the accessibility of these compounds for biological screening.
Another important avenue is the development of novel multicomponent reactions (MCRs). rsc.org MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which can significantly streamline the synthetic process. The Groebke-Blackburn-Bienayme three-component reaction is one such example that has been used to produce imidazopyridine derivatives. nih.gov Exploring new MCRs for the synthesis of the imidazo[1,2-a]pyrimidin-5(1H)-one core could provide rapid access to a diverse library of analogs for high-throughput screening. Additionally, the development of methods for the late-stage functionalization of the imidazopyrimidine scaffold would be highly valuable for creating structural diversity. rsc.org
Applications Beyond Traditional Medicinal Chemistry (e.g., Chemical Probes, Bioimaging, Materials Science)
The unique photophysical properties of certain imidazopyrimidine derivatives open up exciting possibilities for their use in applications beyond traditional medicinal chemistry. The imidazo[1,5-a]pyridine (B1214698) scaffold, a related heterocyclic system, has been investigated for the development of fluorescent probes. nih.gov These compounds exhibit solvatochromic behavior, meaning their fluorescence properties change with the polarity of their environment, making them suitable as probes for studying cell membranes. nih.gov Future research could explore whether this compound derivatives can be similarly developed into chemical probes for bioimaging applications. Their compact size and potential for emission make them attractive candidates for visualizing biological processes in living cells. nih.gov
In the realm of materials science, heterocyclic compounds like imidazo[1,2-a]pyrimidin-7(1H)-one derivatives are of interest due to their optical and electronic properties. ontosight.ai These properties could be harnessed for the development of novel materials with applications in electronics and photonics. The investigation of the material science applications of this compound is still in its early stages, but the potential for creating new functional materials based on this scaffold is a promising area for future exploration.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. rsc.org While specific applications of AI to this compound are not yet widely reported, the potential is immense. ML models can be trained on existing data to predict the biological activity and physicochemical properties of novel analogs, thereby accelerating the identification of promising drug candidates. mdpi.com
In the context of this compound, AI could be used to:
Design de novo compounds: Generative models can design novel molecules with desired properties, such as high potency and selectivity for a specific biological target. rsc.org
Predict structure-activity relationships: ML algorithms can analyze large datasets of compounds and their biological activities to identify key structural features that contribute to their effects.
Optimize synthetic routes: AI can be used to predict the outcomes of chemical reactions and suggest optimal synthetic pathways, making the synthesis of new compounds more efficient.
Identify new biological targets: By analyzing complex biological data, AI may help to identify new potential targets for this compound and its derivatives.
As more data on the synthesis and biological activity of this class of compounds becomes available, the application of AI and ML will undoubtedly play a crucial role in unlocking their full potential. mdpi.com
Q & A
Q. What novel applications exist beyond pharmacology, such as in materials science or catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



